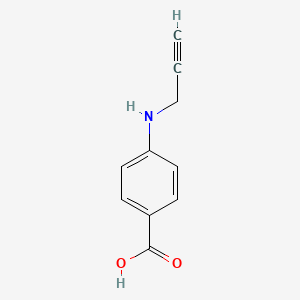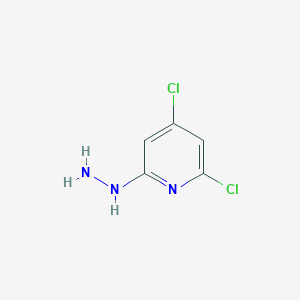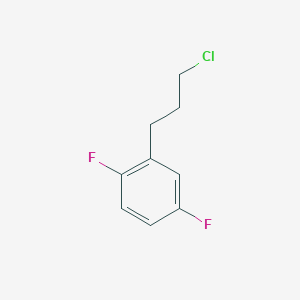
2-(3-Chloropropyl)-1,4-difluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloropropyl)-1,4-difluorobenzene is an organic compound characterized by the presence of a benzene ring substituted with two fluorine atoms and a 3-chloropropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-1,4-difluorobenzene typically involves the reaction of 1,4-difluorobenzene with 3-chloropropyl chloride in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom of the 3-chloropropyl chloride is replaced by the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chloropropyl)-1,4-difluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The 3-chloropropyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the 3-chloropropyl group or the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-(3-aminopropyl)-1,4-difluorobenzene derivative.
Wissenschaftliche Forschungsanwendungen
2-(3-Chloropropyl)-1,4-difluorobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used to study the effects of halogenated aromatic compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of 2-(3-Chloropropyl)-1,4-difluorobenzene involves its interaction with molecular targets through its functional groups. The 3-chloropropyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. The fluorine atoms on the benzene ring can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Chloropropyl)-1,3-difluorobenzene
- 2-(3-Chloropropyl)-1,2-difluorobenzene
- 3-(Chloropropyl)trimethoxysilane
Uniqueness
2-(3-Chloropropyl)-1,4-difluorobenzene is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and physical properties. Compared to its isomers, the 1,4-difluoro substitution pattern may result in different electronic effects and steric interactions, making it suitable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C9H9ClF2 |
|---|---|
Molekulargewicht |
190.62 g/mol |
IUPAC-Name |
2-(3-chloropropyl)-1,4-difluorobenzene |
InChI |
InChI=1S/C9H9ClF2/c10-5-1-2-7-6-8(11)3-4-9(7)12/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
NQBSITPMIYCISO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)CCCCl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


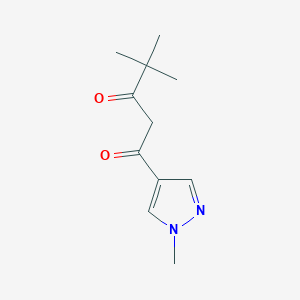
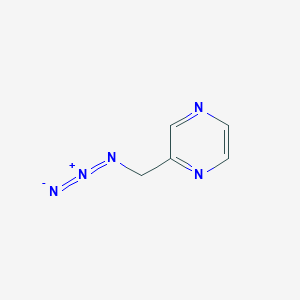
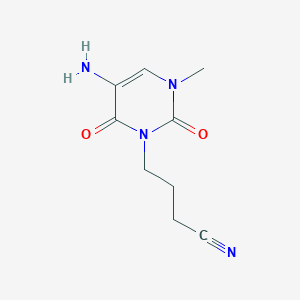
![(1r)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13631884.png)
![4,4,5,5-tetramethyl-2-[(E)-4-phenylbut-1-en-3-ynyl]-1,3,2-dioxaborolane](/img/structure/B13631895.png)
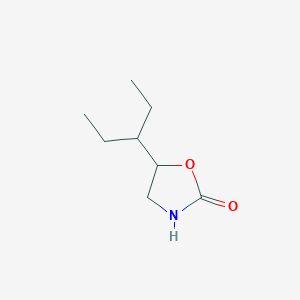
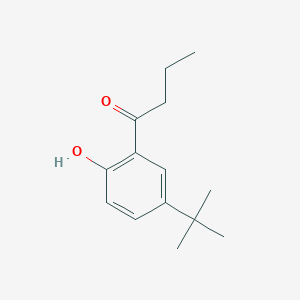
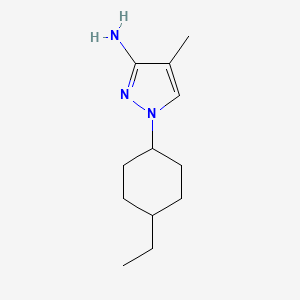
![Rel-ethyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13631923.png)
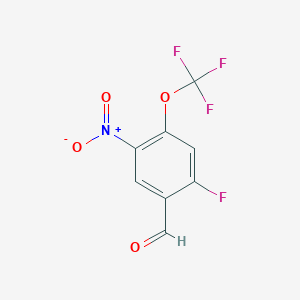
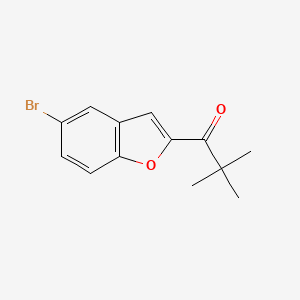
![3-Methyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B13631941.png)
